N-Formylmethionyl tryptophan
Overview
Description
“N-Formylmethionine” is a derivative of the amino acid methionine in which a formyl group has been added to the amino group. It is specifically used for initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally . The results indicate that circulating N-formylmethionine promotes a metabolic shift with heightened mortality that involves incomplete mitochondrial fatty acid oxidation, increased branched chain amino acid metabolism, and activation of the pentose phosphate pathway .
Synthesis Analysis
The synthesis of N-Formylmethionylated Peptidyl-tRNA mimics starts from the previously developed solid support. This support comprises the adenosine corresponding to the 3′ end A76 of a peptidyl-tRNA and the amide-linked amino acid corresponding to the C terminus of the peptide . The formyl group of the conjugate synthesized at the solid support is easily cleaved during the final basic deprotection/release step .Molecular Structure Analysis
N-Formylmethionine (fMet, HCO-Met, For-Met) is a derivative of the amino acid methionine in which a formyl group has been added to the amino group. It is specifically used for initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally .Chemical Reactions Analysis
The addition of the formyl group to methionine is catalyzed by the enzyme methionyl-tRNA formyltransferase. This modification is done after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase .Physical And Chemical Properties Analysis
Tryptophan is an aromatic amino acid with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring and orientation in lipid bilayers .Scientific Research Applications
1. Improved Solid-Phase Synthesis of Tryptophan-Containing Peptides
N-Formylmethionyl tryptophan has shown resistance against oxidation mediated by hydrogen chloride in acetic acid, enhancing the solid-phase synthesis of tryptophan-containing peptides. This compound has been used in synthesizing the tryptophan-containing octapeptide, showcasing its utility in peptide synthesis (Ohno, Tsukamoto, Sato, & Izumiya, 1973).
2. Photodynamic Properties
N-Formylkynurenine, a photooxidation product of tryptophan, exhibits photodynamic properties. It's used as a sensitizer in the oxidation of amino acids and nucleotides, suggesting potential applications in protein and DNA photochemistry (Walrant & Santus, 1974).
3. Post-Translational Modification in Mitochondrial Proteins
Research has shown that N-formylkynurenine, a dioxidation product of tryptophan, appears in a subset of human heart mitochondrial proteins. This association with oxidative stress and mitochondrial function could have implications in understanding heart diseases and mitochondrial function (Taylor, Fahy, Murray, Capaldi, & Ghosh, 2003).
4. Tryptophan Metabolism and Therapeutic Targets
The metabolism of L-tryptophan, which includes the formation of N-formylkynurenine, is a focus in pharmacological research. Alterations in this pathway are linked to several disorders, and targeting enzymes and metabolites in this pathway is considered for therapeutic interventions (Modoux, Rolhion, Mani, & Sokol, 2020).
5. Role in Tryptophan Pyrrolase Activity in Drosophila
In Drosophila, N-formyl kynurenine, derived from tryptophan pyrrolase activity, plays a crucial role in the biosynthetic pathway leading to the ommochromes, which are pigments in the eyes of these insects. This insight into the enzymatic conversion of tryptophan to N-formyl kynurenine contributes to our understanding of genetic and metabolic regulation in insects (Mischke, Kloetzel, & Schwochau, 1975).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-25-7-6-14(19-10-21)16(22)20-15(17(23)24)8-11-9-18-13-5-3-2-4-12(11)13/h2-5,9-10,14-15,18H,6-8H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWVNZNCMTTQF-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975610 | |
Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formylmethionyl tryptophan | |
CAS RN |
60189-52-8 | |
Record name | N-Formylmethionyl tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060189528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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